molecular formula C10H8FNO4 B12304179 trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B12304179
M. Wt: 225.17 g/mol
InChI Key: FSRBAVSPEDPDMK-UHFFFAOYSA-N
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Description

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C10H8FNO4 and a molecular weight of 225.17 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a fluoro-nitrophenyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar compounds to trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents. For example:

  • trans-2-(2-Chloro-5-nitrophenyl)cyclopropane-1-carboxylic acid
  • trans-2-(2-Bromo-5-nitrophenyl)cyclopropane-1-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C10H8FNO4

Molecular Weight

225.17 g/mol

IUPAC Name

2-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8FNO4/c11-9-2-1-5(12(15)16)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)

InChI Key

FSRBAVSPEDPDMK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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